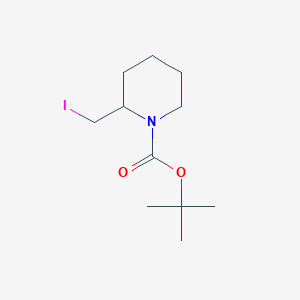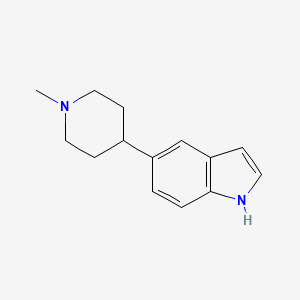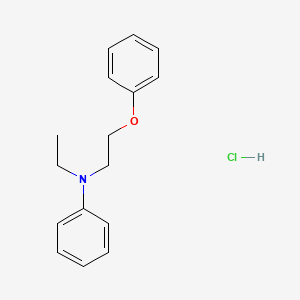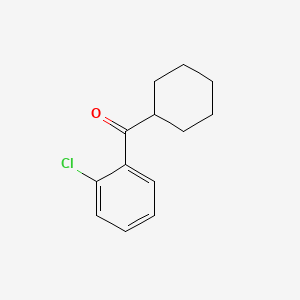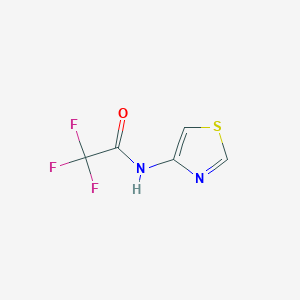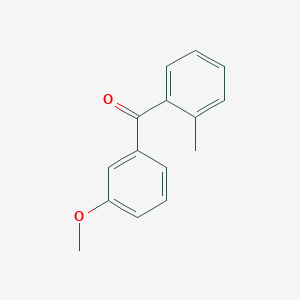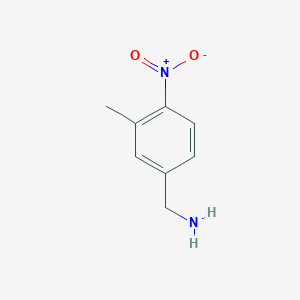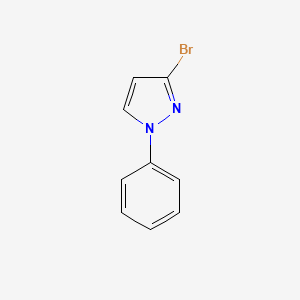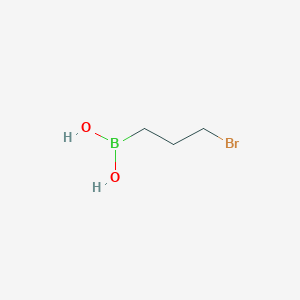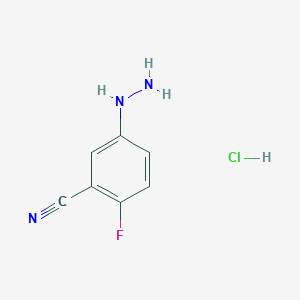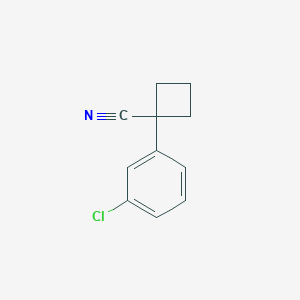
1-(3-Chlorophenyl)cyclobutane-1-carbonitrile
概述
描述
1-(3-Chlorophenyl)cyclobutane-1-carbonitrile, also known as CPCC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPCC belongs to the class of cyclobutane derivatives, which are known for their potential biological activities.
作用机制
The exact mechanism of action of 1-(3-Chlorophenyl)cyclobutane-1-carbonitrile is not fully understood. However, several studies have suggested that 1-(3-Chlorophenyl)cyclobutane-1-carbonitrile exerts its anti-tumor and anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell proliferation. 1-(3-Chlorophenyl)cyclobutane-1-carbonitrile has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-(3-Chlorophenyl)cyclobutane-1-carbonitrile has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1-(3-Chlorophenyl)cyclobutane-1-carbonitrile inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 1-(3-Chlorophenyl)cyclobutane-1-carbonitrile has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB. In animal models, 1-(3-Chlorophenyl)cyclobutane-1-carbonitrile has been shown to reduce inflammation and improve survival rates in septic mice.
实验室实验的优点和局限性
1-(3-Chlorophenyl)cyclobutane-1-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 1-(3-Chlorophenyl)cyclobutane-1-carbonitrile is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 1-(3-Chlorophenyl)cyclobutane-1-carbonitrile has some limitations for lab experiments. It is highly toxic and requires careful handling. 1-(3-Chlorophenyl)cyclobutane-1-carbonitrile also has poor solubility in water, which can make it challenging to administer in vivo.
未来方向
1-(3-Chlorophenyl)cyclobutane-1-carbonitrile has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action of 1-(3-Chlorophenyl)cyclobutane-1-carbonitrile and its potential side effects. Future studies could also investigate the synergistic effects of 1-(3-Chlorophenyl)cyclobutane-1-carbonitrile with other anti-cancer and anti-inflammatory agents. Additionally, the development of more water-soluble derivatives of 1-(3-Chlorophenyl)cyclobutane-1-carbonitrile could improve its bioavailability and therapeutic potential.
科学研究应用
1-(3-Chlorophenyl)cyclobutane-1-carbonitrile has been extensively studied for its potential biological activities, including its anti-tumor, anti-inflammatory, and anti-viral properties. Several studies have shown that 1-(3-Chlorophenyl)cyclobutane-1-carbonitrile exhibits potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. 1-(3-Chlorophenyl)cyclobutane-1-carbonitrile has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, 1-(3-Chlorophenyl)cyclobutane-1-carbonitrile has been found to have antiviral activity against herpes simplex virus type 1 and type 2.
属性
IUPAC Name |
1-(3-chlorophenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMRYIISYHOTSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619771 | |
| Record name | 1-(3-Chlorophenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)cyclobutane-1-carbonitrile | |
CAS RN |
28049-60-7 | |
| Record name | 1-(3-Chlorophenyl)cyclobutanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28049-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



